CID 11672716
Description
No evidence explicitly describes the chemical identity, structure, or applications of CID 11672716. PubChem Compound Identifier (CID) entries typically include molecular formulas, structural data, and biological roles, but these details are absent from the provided sources . For example:
Properties
Molecular Formula |
C6H16N2OSi |
|---|---|
Molecular Weight |
160.29 g/mol |
InChI |
InChI=1S/C6H16N2OSi/c1-9-10-6-2-4-8-5-3-7/h8H,2-7H2,1H3 |
InChI Key |
GXMXUHBATDKDLR-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]CCCNCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~-[3-(Methoxysilyl)propyl]ethane-1,2-diamine can be synthesized through the reaction of 3-chloropropyltrimethoxysilane with ethylenediamine under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction proceeds as follows:
(CH3O)3Si(CH2)3Cl+H2NCH2CH2NH2→(CH3O)3Si(CH2)3NHCH2CH2NH2+HCl
Industrial Production Methods
In industrial settings, the production of N1-[3-(Methoxysilyl)propyl]ethane-1,2-diamine involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(Methoxysilyl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Various electrophiles, such as alkyl halides, under mild conditions.
Major Products
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane networks.
Substitution: Formation of substituted amines.
Scientific Research Applications
N~1~-[3-(Methoxysilyl)propyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensor development.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Industry: Applied in the production of composite materials, coatings, and sealants.
Mechanism of Action
The mechanism of action of N1-[3-(Methoxysilyl)propyl]ethane-1,2-diamine involves the formation of strong covalent bonds with both organic and inorganic substrates. The methoxy groups hydrolyze to form silanol groups, which can then condense to form siloxane bonds with other silanol groups or with hydroxyl groups on surfaces. The amine groups can interact with various functional groups, enhancing the compound’s versatility in different applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
While CID 11672716 lacks data, the evidence highlights methodologies for comparing structurally or functionally similar compounds. For instance:
(a) Structural Analog Comparison
compares substrates and inhibitors like taurocholic acid (CID 6675) and betulin (CID 72326) using 2D/3D structural overlays and functional assays (e.g., substrate specificity, inhibition potency). Key parameters for comparison include:
- Steroid backbone orientation (e.g., DHEAS vs. taurolithocholic acid).
- Functional groups (e.g., sulfates in DHEAS vs. hydroxyls in betulinic acid).
- Binding affinity to target proteins (e.g., transporters or enzymes) .
(b) Functional Analog Comparison
compares irinotecan (CPT-11) -induced diarrhea models with herbal treatments like 生姜泻心汤. Metrics include:
- Diarrhea severity scores (1.83 ± 0.72 in treated vs. 2.19 ± 0.94 in untreated groups).
- Histological changes in intestinal mucosa (e.g., reduced damage in treated groups).
This approach could be adapted to compare this compound with compounds sharing similar biological targets or therapeutic roles.
Data Tables for Comparative Analysis
If this compound were analogous to compounds in or 16, a comparison table might include:
| Parameter | This compound | Taurocholic Acid (CID 6675) | Oscillatoxin D (CID 101283546) |
|---|---|---|---|
| Molecular Formula | Not Available | C₂₆H₄₅NO₆S | C₃₅H₅₄O₉ |
| Biological Role | Unknown | Bile acid transporter substrate | Cytotoxic marine toxin |
| Key Functional Groups | N/A | Sulfate, hydroxyl | Lactone ring, polyketide chain |
| Target Affinity | N/A | NTCP transporter (IC₅₀: 10 µM) | Actin filaments (EC₅₀: 0.2 nM) |
Note: Data inferred from and for illustrative purposes only.
Recommendations
To address these gaps:
Verify this compound’s validity using PubChem or CAS databases .
Conduct in silico studies (e.g., molecular docking) to predict targets.
Synthesize analogs (e.g., modifying substituents) and test bioactivity.
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